2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole
Description
2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at positions 2 and 5 with benzylthio (C₆H₅CH₂S-) and cinnamylthio (C₆H₅CH=CHCH₂S-) groups, respectively. Studies on analogous 1,3,4-thiadiazole derivatives highlight their versatility in drug design due to their ability to disrupt enzyme activity and membrane integrity in pathogens .
Properties
IUPAC Name |
2-benzylsulfanyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S3/c1-3-8-15(9-4-1)12-7-13-21-17-19-20-18(23-17)22-14-16-10-5-2-6-11-16/h1-12H,13-14H2/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLICSINQLWAGRG-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SC/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477735-15-2 | |
| Record name | 2-(BENZYLTHIO)-5-(CINNAMYLTHIO)-1,3,4-THIADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with benzyl and cinnamyl thiol derivatives. One common method is the nucleophilic substitution reaction where the thiadiazole ring is activated by a leaving group, allowing the thiol derivatives to attach to the ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfur atoms or modify the thiadiazole ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified thiadiazole rings, desulfurized products.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Thiadiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. Research indicates that compounds similar to 2-(benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole exhibit significant antiproliferative activity against human cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer) .
-
Mechanism of Action
- The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For instance, compounds related to this thiadiazole structure have shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, inhibition of the vascular endothelial growth factor receptor (VEGFR-2) has been noted, which is crucial for tumor angiogenesis .
Study 1: Cytotoxic Evaluation
A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against various human cancer cell lines. The results indicated that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents, showcasing their potential as effective anticancer agents .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiadiazole derivatives revealed that specific substitutions on the benzyl and cinnamyl groups greatly influenced their biological activity. For example, compounds with halogen substitutions exhibited improved potency against cancer cells compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Thioether vs. Sulfonamide : Thioether groups (e.g., benzylthio) enhance lipophilicity, aiding cellular uptake, while sulfonamide derivatives exhibit stronger enzyme-targeting capabilities .
- Electron-Donating Groups : Methoxy or methyl groups at aromatic positions improve antitubercular and anticancer activities by modulating electronic interactions with biological targets .
Activity Trends: Antiparasitic Activity: Nitrothiophene-substituted derivatives outperform benzylthio/cinnamylthio analogs due to nitro group redox activity, crucial for disrupting parasite metabolism . Anticancer Potential: Benzoylthio and halogenated phenyl groups induce apoptosis in cancer cells via ROS generation and DNA intercalation .
Unique Features of 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole
The compound's uniqueness arises from:
- Dual Thioether Design : The combination of benzylthio (rigid aromatic) and cinnamylthio (flexible conjugated) groups balances lipophilicity and conformational flexibility, enabling broad-spectrum interactions with lipid bilayers and proteins .
- Synergistic Effects : Preliminary studies suggest synergistic antiparasitic effects when combined with nitroaromatic derivatives, though further optimization is needed to match the potency of standalone nitrothiophene analogs .
Biological Activity
2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole is a compound of increasing interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with benzyl and cinnamyl thio groups. The presence of these sulfur-containing moieties is significant as they may enhance the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 2-(benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) have shown promising results. For instance, compounds derived from similar scaffolds demonstrated IC50 values ranging from 7 to 29 μM across different cell lines, indicating significant cytostatic activity .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation. Structural modifications that enhance lipophilicity have been correlated with increased anticancer activity .
Case Studies
-
Study on Antiproliferative Effects :
- A study synthesized various thiadiazole derivatives and evaluated their antiproliferative effects against the NCI-60 cancer cell line panel. Compounds with substitutions at the 5-position showed broad-spectrum activity with GI50 values between 2.02 and 7.82 μM .
- The most active compounds were further analyzed for selectivity towards specific cancer types, revealing promising candidates for further development.
- Quantitative Structure-Activity Relationship (QSAR) :
Table 1: Summary of Anticancer Activity of Related Thiadiazole Compounds
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| Compound C | HCT-116 | 12 | Inhibition of proliferation |
| 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole | HeLa | TBD | TBD |
Safety and Toxicity
Preliminary safety assessments indicate that while some derivatives exhibit promising anticancer properties, they may also cause skin and eye irritation as per hazard classifications associated with thiadiazole compounds . Further toxicological evaluations are necessary to establish safety profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole, and how can reaction efficiency be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution reactions at the C-2 and C-5 positions of the 1,3,4-thiadiazole core. Key steps include:
- Using benzylthiol and cinnamylthiol as nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) to introduce thioether groups .
- Optimizing reaction time and temperature (e.g., 20–60°C for 6–24 hours) to minimize side products like disulfides or over-substituted derivatives .
- Purification via acidification and phase separation to remove bis-thioether byproducts, as demonstrated in analogous thiadiazole syntheses .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns and aromatic proton environments .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns .
- FT-IR : Identification of thioether (C-S) and thiadiazole ring vibrations (C=N/C-S) .
- Elemental analysis : To validate purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How do substituent variations at the C-2 (benzylthio) and C-5 (cinnamylthio) positions influence biological activity?
- Answer :
- Benzylthio group : Enhances lipophilicity, potentially improving membrane permeability. Substituted benzyl groups (e.g., nitro, fluoro) may alter electron density, affecting interactions with biological targets .
- Cinnamylthio group : The conjugated double bond may enable π-π stacking with enzyme active sites, as seen in similar thiadiazole derivatives with anti-parasitic activity .
- Methodological approach :
- Synthesize analogs with varying substituents (e.g., alkyl, nitro, halogens).
- Evaluate bioactivity via dose-response assays (e.g., IC₅₀ determination against Leishmania promastigotes using MTT or H. pylori inhibition assays ).
Q. What strategies can resolve discrepancies in reported biological activities of thiadiazole derivatives across studies?
- Answer :
- Standardize assay conditions : Control variables like solvent (DMSO concentration), cell lines, and incubation times. For example, MTT assays in used 10–20 µg/mL concentrations, which may not align with other studies .
- Structure-activity relationship (SAR) modeling : Compare substituent electronic profiles (Hammett constants) and steric effects to rationalize activity differences .
- Mechanistic studies : Use molecular docking to assess target binding affinity variations caused by substituent changes .
Q. How can reaction byproducts (e.g., bis-thioethers) be selectively removed during synthesis?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
